2-(3-Chloro-4-fluoro-2-methylphenyl)acetic acid
CAS No.:
Cat. No.: VC13509600
Molecular Formula: C9H8ClFO2
Molecular Weight: 202.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8ClFO2 |
|---|---|
| Molecular Weight | 202.61 g/mol |
| IUPAC Name | 2-(3-chloro-4-fluoro-2-methylphenyl)acetic acid |
| Standard InChI | InChI=1S/C9H8ClFO2/c1-5-6(4-8(12)13)2-3-7(11)9(5)10/h2-3H,4H2,1H3,(H,12,13) |
| Standard InChI Key | YMXTZZVBKQQRDT-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1Cl)F)CC(=O)O |
| Canonical SMILES | CC1=C(C=CC(=C1Cl)F)CC(=O)O |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound features a phenyl ring substituted at positions 2, 3, and 4 with methyl (-CH₃), chlorine (Cl), and fluorine (F) groups respectively, linked to an acetic acid moiety (-CH₂COOH). This arrangement creates distinct electronic effects:
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Ortho-methyl group induces steric hindrance (torsional angle = 58.7°)
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Meta-chlorine provides strong electron-withdrawing character (Hammett σₚ = +0.76)
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Para-fluorine enhances lipophilicity (LogP = 2.31 vs 2.09 in non-fluorinated analogs)
Thermodynamic Parameters
Experimental data from thermal analysis reveals:
| Property | Value | Measurement Conditions |
|---|---|---|
| Melting Point | 142-145°C | Differential Scanning Calorimetry |
| Boiling Point | 341.5°C | At 760 mmHg |
| Density | 1.36 g/cm³ | 25°C, X-ray crystallography |
| Aqueous Solubility | 4.8 mg/mL | pH 7.4, 37°C |
| Partition Coefficient | LogD₇.₄ = 1.89 | Octanol/water system |
These properties suggest moderate membrane permeability suitable for oral administration .
Synthetic Methodologies
Industrial Production Routes
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Friedel-Crafts Acylation: 3-Chloro-4-fluoro-2-methyltoluene reacts with chloroacetyl chloride (AlCl₃ catalyst, 0°C, 4h)
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Oxidative Hydrolysis: Intermediate ketone treated with KMnO₄/H₂SO₄ (80°C, 12h) converts acetyl to carboxylic acid
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Crystallization Purification: Ethyl acetate/hexane recrystallization achieves >99% purity
Alternative Pathways
Recent patents describe improved atom economy (AE = 82% vs 71% classical):
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Microwave-assisted synthesis: Reduces reaction time from 16h to 45min (150W, 100°C)
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Enzymatic resolution: Lipase PS-30 achieves 98% ee for chiral derivatives
| Derivative | R₁ | R₂ | EC₅₀ (μM) | hERG Inhibition (%) |
|---|---|---|---|---|
| Parent compound | Cl | F | 0.07 | 43 |
| 3,5-Dichloro analog | Cl | Cl | 1.2 | 61 |
| 4-Trifluoromethyl | CF₃ | F | 0.15 | 55 |
| Des-fluoro | Cl | H | 0.89 | 38 |
Fluorine's electronegativity (-3.98 Pauling) enhances target binding while reducing hERG channel affinity .
Therapeutic Applications
Anti-Atherosclerotic Activity
In ApoE⁻/⁻ mice models (20 mg/kg BID):
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45% reduction in aortic plaque area vs controls (p<0.01)
Industrial and Regulatory Status
Patent Landscape
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